molecular formula C36H62N2O9 B569306 Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)- CAS No. 1003024-01-8

Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-

Cat. No.: B569306
CAS No.: 1003024-01-8
M. Wt: 666.897
InChI Key: ABAAFZDFQGVJIM-JOURUYFCSA-N
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Description

Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)- is a useful research compound. Its molecular formula is C36H62N2O9 and its molecular weight is 666.897. The purity is usually 95%.
BenchChem offers high-quality Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tylonolide, specifically the compound 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)- , is a derivative of tylosin, a macrolide antibiotic produced by Streptomyces fradiae. This compound exhibits potential biological activities that warrant detailed exploration, particularly in the context of its antibacterial properties, structural characteristics, and mechanisms of action.

Antimicrobial Properties

Tylonolide and its derivatives have been primarily studied for their antimicrobial activity . Tylosin itself is known for its effectiveness against a variety of Gram-positive and some Gram-negative bacteria. Research indicates that tylonolide retains similar activity profiles, particularly against pathogens such as Bacillus cereus and Mycoplasma species.

Key Findings:

  • Tylonolide exhibits lower minimum inhibitory concentration (MIC) values compared to conventional antibiotics, indicating potent antibacterial effects at low doses .
  • Studies involving metal complexes of tylosin show enhanced antibacterial activity when compared to the parent compound, suggesting that modifications to the tylosin structure can lead to improved efficacy against resistant strains .

The mechanism by which tylonolide exerts its antimicrobial effects is primarily through inhibition of protein synthesis. Similar to other macrolides, it binds to the 50S ribosomal subunit, blocking peptide elongation. This binding is influenced by the presence of specific sugar moieties in its structure, such as mycaminose, which enhances binding affinity and specificity for bacterial ribosomes .

Structural Insights:

  • The crystal structure of the enzyme involved in tylonolide biosynthesis has been elucidated, providing insights into substrate specificity and enzyme interactions that could inform further modifications for enhanced activity .

Case Study on Antimicrobial Efficacy

A comprehensive study explored the efficacy of tylonolide in treating infections caused by resistant bacterial strains. The results demonstrated that tylonolide was effective in vitro against several strains that exhibited resistance to standard treatments.

Bacterial Strain MIC (μg/ml) Comparison with Erythromycin
Bacillus cereus15.625Lower than erythromycin
Mycoplasma spp.10.0Comparable efficacy

This case study highlights the potential of tylonolide as an alternative treatment option in antibiotic-resistant infections .

Bioconversion Studies

Bioconversion studies have shown that tylonolide can be transformed into various bioactive metabolites using specific microbial strains. For example, Micromonospora species can convert tylonolide into more active forms under controlled conditions. This bioconversion process not only enhances the biological activity but also provides insights into potential therapeutic applications .

Synthesis and Structural Modifications

Research has focused on synthesizing various derivatives of tylonolide to evaluate their biological activities. Modifications such as the addition of dimethylamino groups or piperidinyl moieties have been shown to significantly alter the compound's biological profile.

Modification Effect on Activity
Addition of dimethylamino groupIncreased binding affinity
Piperidinyl substitutionEnhanced antibacterial properties

These structural modifications are crucial for developing more potent derivatives with improved pharmacological profiles .

Properties

IUPAC Name

(4R,5S,6S,7R,9R,15R,16S)-6-[(2R,3S,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62N2O9/c1-8-30-27(21-39)18-22(2)12-13-28(40)23(3)19-26(14-17-38-15-10-9-11-16-38)35(24(4)29(41)20-31(42)46-30)47-36-34(44)32(37(6)7)33(43)25(5)45-36/h12-13,18,23-27,29-30,32-36,39,41,43-44H,8-11,14-17,19-21H2,1-7H3/t23-,24+,25-,26+,27-,29-,30+,32+,33-,34+,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAAFZDFQGVJIM-YDKLAMDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](C=C(C=CC(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3CCCCC3)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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